CID 78064627

Description

Overview of Cell Cycle Regulation and Cyclin-Dependent Kinases (CDKs) in Oncogenesis

The cell cycle is a fundamental and highly regulated process that governs cell division. nih.gov It is orchestrated by a family of proteins called cyclins and their catalytic partners, the cyclin-dependent kinases (CDKs). nih.govtandfonline.com These cyclin-CDK complexes act as crucial checkpoints, ensuring the orderly progression through the distinct phases of cell division: G1 (growth), S (DNA synthesis), G2 (preparation for mitosis), and M (mitosis). rutgers.eduresearchgate.net

In cancer, this tightly controlled process is often deregulated. nih.gov Mutations in genes that control the cell cycle, particularly those involving cyclins and CDKs, can lead to uncontrolled cell proliferation, a hallmark of cancer. tandfonline.com Overactivity of different CDKs can disrupt cell cycle checkpoints, contributing to tumor development. nih.gov This makes the components of the cell cycle machinery, especially CDKs, attractive targets for cancer therapy. tandfonline.commdpi.com In fact, several CDK inhibitors, such as Palbociclib, Ribociclib, and Abemaciclib, which target CDK4/6, have already received FDA approval for the treatment of breast cancer. nih.gov

The cell cycle is regulated by two main groups of CDKs: those associated with the phases of the cell cycle (CDK1, 2, 4, and 6) and those associated with transcription (CDK7, 8, 9, 12, and 13). mdpi.com Mitogenic signals activate cyclin-CDK complexes, which then phosphorylate target proteins like the retinoblastoma protein (Rb) to drive the cell cycle forward. rutgers.edumdpi.com

Rationale for Targeting Cyclin A/B RxL Interactions in Cancer Therapeutics

While directly inhibiting the catalytic activity of CDKs has proven successful, a more nuanced approach involves disrupting the specific interactions between cyclins and their substrate proteins. Many of these substrates contain a recognition motif known as the RxL (arginine-x-leucine) motif. Cyclins A and B possess a hydrophobic patch where these RxL-containing substrates bind. circlepharma.comcancer.gov

Targeting this Cyclin A/B-RxL interaction presents a novel therapeutic strategy. circlepharma.com For instance, the transcription factor E2F1, a substrate of the Cyclin A-CDK2 complex, plays a critical role in cell proliferation. circlepharma.comnih.gov In some cancers, such as small cell lung cancer (SCLC), there is an inherent high activity of E2F1. nih.gov While necessary for proliferation, excessive E2F1 activity can trigger apoptosis (programmed cell death). nih.gov By blocking the inhibitory interaction between Cyclin A and E2F1, it's possible to hyperactivate E2F1, pushing cancer cells towards apoptosis. nih.govbiorxiv.org

Similarly, disrupting the interaction between Cyclin B and its modulator Myt1 can lead to the hyperactivation of the Cyclin B-CDK1 complex, a key driver of mitosis. circlepharma.comnih.gov This can induce mitotic stress and ultimately lead to cell death in cancer cells. nih.govbiorxiv.org This approach offers a way to selectively kill cancer cells that have a dysregulated cell cycle, particularly those with high E2F activity. nih.govresearchgate.net

Emergence of Cell-Permeable Macrocycles in Targeted Drug Discovery

Developing drugs that can effectively target intracellular protein-protein interactions, like the Cyclin-RxL interface, has been a significant challenge. drugtargetreview.comfrontiersin.org Small molecules often lack the specificity to bind to the large, flat surfaces involved in these interactions, while large biologics like antibodies struggle to cross the cell membrane. drugtargetreview.comfrontiersin.org

Macrocycles, which are large, ring-shaped molecules, have emerged as a promising solution. drugdiscoverynews.comnih.gov Their unique structure, falling between small molecules and large biologics, allows them to bind with high affinity to challenging targets like protein-protein interaction sites. drugtargetreview.comdrugdiscoverynews.com Furthermore, macrocycles can be designed to be cell-permeable, enabling them to reach intracellular targets. nih.govdrugdiscoverychemistry.com Some macrocycles can even be developed as oral medications, a significant advantage in drug delivery. drugdiscoverynews.comdrugdiscoverychemistry.com The ability of macrocycles to mimic the properties of natural products has made them a focal point in the search for new chemical probes and drug leads. drugdiscoverychemistry.com

Contextualization of CID 78064627 as a First-in-Class Cyclin A/B RxL Inhibitor

This compound is a novel, orally bioavailable, and cell-permeable macrocycle that functions as a dual inhibitor of Cyclin A and Cyclin B RxL-mediated interactions. cancer.govfirstwordpharma.comcirclepharma.com It represents a "first-in-class" therapeutic agent, meaning it has a unique mechanism of action compared to other approved drugs. firstwordpharma.combusinesswire.com

Developed by Circle Pharma, this compound selectively binds to the hydrophobic patch on Cyclins A and B, preventing them from interacting with their RxL-containing substrates. circlepharma.comcancer.gov Specifically, it disrupts the interaction between Cyclin A and E2F1, and Cyclin B and Myt1. firstwordpharma.comcirclepharma.com This dual inhibition leads to the hyperactivation of E2F1 and the Cyclin B-CDK1 complex, inducing apoptosis in cancer cells with high E2F activity. nih.govbiorxiv.org

Preclinical studies have shown that this compound has potent anti-tumor activity as a single agent in various cancer models, including small cell lung cancer and triple-negative breast cancer. circlepharma.comfirstwordpharma.comcirclepharma.com Its efficacy has been linked to molecular features such as RB1 mutations and high E2F pathway scores. firstwordpharma.com A Phase 1 clinical trial is currently underway to evaluate the safety and efficacy of this compound in patients with advanced solid tumors. businesswire.comresearchgate.net

Research Findings on this compound and Related Cyclin A/B RxL Inhibitors

| Finding | Model System | Key Outcome | Reference |

| Induces significant DNA damage and G2/M phase accumulation. | SCLC cell line (NCI-H446) | Correlates with increased inhibitory phosphorylation of separase. | circlepharma.com |

| Demonstrates single-agent antitumor activity. | Preclinical models of TNBC and ER+/HER2- breast cancer. | Activity correlated with E2F1 and separase (ESPL1) expression. | circlepharma.com |

| Inhibits tumor growth robustly. | Chemotherapy-resistant patient-derived xenograft models of SCLC. | Orally bioavailable Cyclin A/B inhibitors showed strong efficacy. | nih.govresearchgate.net |

| Induces apoptosis through Spindle Assembly Checkpoint (SAC) activation. | SCLC cells with high E2F1 activity. | Paradoxically caused by Cyclin B- and Cdk2-dependent mechanisms. | nih.gov |

| Promotes a neomorphic interaction between Cyclin B and Cdk2. | Cellular models | This new complex promotes SAC activation and mitotic cell death. | biorxiv.org |

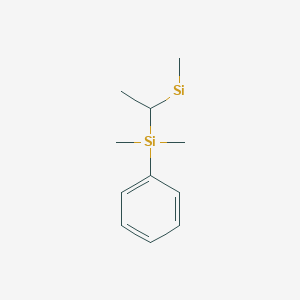

Structure

2D Structure

Properties

Molecular Formula |

C11H18Si2 |

|---|---|

Molecular Weight |

206.43 g/mol |

InChI |

InChI=1S/C11H18Si2/c1-10(12-2)13(3,4)11-8-6-5-7-9-11/h5-10H,1-4H3 |

InChI Key |

IDCKLKWWFUUSBK-UHFFFAOYSA-N |

Canonical SMILES |

CC([Si]C)[Si](C)(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Molecular Mechanisms of Action of Cid 78064627

Elucidation of Cyclin A/B RxL Inhibitory Activity

CID 78064627 selectively targets the hydrophobic patch on both Cyclin A and Cyclin B. circlepharma.comcirclepharma.com This patch is a critical binding site for various substrates and regulators that contain a conserved RxL (arginine-x-leucine) motif. circlepharma.comcirclepharma.com By binding to this hydrophobic patch, this compound competitively blocks the interaction between the cyclins and their RxL motif-containing partners. circlepharma.comcirclepharma.com This inhibitory action is potent and selective, forming the basis of the compound's therapeutic potential. firstwordpharma.comcirclepharma.com In biochemical and cellular studies, this compound has demonstrated its ability to potently and selectively disrupt these protein-protein interactions. circlepharma.comcirclepharma.combusinesswire.com The dual inhibitory activity against both Cyclin A and Cyclin B is a key feature of its molecular profile. circlepharma.comcirclepharma.com

Disruption of Protein-Protein Interactions by this compound

The primary mechanism of action of this compound is the targeted disruption of key protein-protein interactions that govern cell cycle progression. firstwordpharma.comcirclepharma.com This targeted interference with cellular machinery is a novel approach to cancer therapy. firstwordpharma.com

Inhibition of Cyclin A and E2F Interaction

A crucial interaction disrupted by this compound is between Cyclin A and the E2F1 transcription factor. bioworld.comcirclepharma.com E2F1 activity is dependent on its interaction with the Cyclin A-CDK2 complex via its RxL motif. bioworld.comcirclepharma.com This interaction is part of a negative feedback loop that controls E2F1 activity. circlepharma.com By blocking the binding of E2F1 to the hydrophobic patch of Cyclin A, this compound prevents this regulatory interaction. bioworld.comcirclepharma.com Paradoxically, this disruption leads to the hyperactivation of E2F, which in cancer cells with an already dysregulated cell cycle, can trigger synthetic lethality. circlepharma.comcirclepharma.com The anti-tumor activity of this compound has been shown to correlate with high E2F1 expression in preclinical models. firstwordpharma.comcirclepharma.com

Modulation of Cyclin B and Myt1 Interaction

In addition to its effect on Cyclin A, this compound also modulates the interaction between Cyclin B and Myt1. bioworld.comcirclepharma.com Myt1 is a kinase that inhibits the Cyclin B-CDK1 complex, a key driver of mitotic entry. circlepharma.combioworld.com By binding to the hydrophobic patch of Cyclin B, this compound prevents the inhibitory interaction with Myt1. bioworld.comcirclepharma.com This leads to an increase in Cyclin B-CDK1 activity, which contributes to the perturbation of the cell cycle. circlepharma.com

Downstream Cellular Consequences of Cyclin A/B RxL Inhibition by this compound

The disruption of critical cyclin-substrate interactions by this compound initiates a cascade of cellular events that ultimately compromise the viability of cancer cells.

Induction of DNA Damage Pathways

Treatment with this compound leads to the induction of DNA damage. businesswire.combioworld.com In preclinical neuroblastoma models, this was evidenced by increased levels of γH2AX, a marker for DNA double-strand breaks. bioworld.com Furthermore, in a patient-derived xenograft (PDX) model of breast cancer, treatment with this compound resulted in a significant increase in the mean fluorescence intensity of phosphorylated ATM (pATM), a key kinase in the DNA damage response pathway. circlepharma.com This induction of DNA damage is a critical component of the compound's anti-cancer effects. businesswire.com

Perturbation of Cell Cycle Checkpoint Regulation

A primary consequence of this compound activity is a significant perturbation of cell cycle checkpoint regulation, leading to G2/M phase arrest. bioworld.comcirclepharma.combioworld.com This is consistent with the roles of Cyclin A and Cyclin B in regulating the S/G2 and G2/M transitions, respectively. bioworld.com Mechanistic studies have confirmed that this compound treatment leads to the activation of the spindle assembly checkpoint (SAC). businesswire.combioworld.com This was demonstrated by the elevated phosphorylation of BUBR1, a key component of the SAC, in neuroblastoma cells. bioworld.com In a breast cancer PDX model, increased phosphorylation of separase, a direct substrate of the Cyclin B1/CDK1 complex and a key regulator of mitosis, was observed following treatment with this compound. circlepharma.com This indicates a direct impact on the mitotic machinery, leading to mitotic arrest and subsequent apoptotic cell death. circlepharma.com

Research Findings on this compound

Preclinical Efficacy in Neuroblastoma Cell Lines

| Cell Line | CDKN2A Status | GI50 (nM) |

| SH-SY5Y WT | Wild-Type | >10,000 |

| SH-SY5Y C7.3 | Inactivated | 55 |

| SH-SY5Y C8.10 | Inactivated | 6 |

Data from Jongerius, D.M.M. et al. (2025). bioworld.com

Biomarker Modulation in a Breast Cancer PDX Model

| Biomarker | Change upon this compound Treatment |

| pSeparase (S1126) | Significant increase in mean fluorescence intensity |

| pATM (S1981) | Significant increase in mean fluorescence intensity |

Data from Molina, C. et al. (2024). circlepharma.com

Preclinical Efficacy and Pharmacological Profiles of Cid 78064627

Anti-tumor Activity in Lung Cancer Preclinical Models

Preclinical data presented at the 2024 World Conference on Lung Cancer established the single-agent efficacy of CID 78064627 in lung cancer models. businesswire.comcirclepharma.com The compound's activity is linked to specific molecular characteristics within the tumors, suggesting a targeted therapeutic approach. businesswire.comcirclepharma.com

This compound has demonstrated the ability to induce tumor regressions as a single agent in preclinical models of small-cell lung cancer (SCLC). businesswire.comcirclepharma.com The anti-tumor effect in these models was associated with tumors exhibiting high scores for E2F targets and G2M checkpoint hallmark pathways. businesswire.comcirclepharma.com Furthermore, elevated expression levels of the biomarkers E2F1 and separase (ESPL1) correlated with the compound's activity, which is consistent with its proposed mechanism of inducing DNA damage through cyclin A/B RxL inhibition. businesswire.comcirclepharma.com In 2025, the U.S. Food and Drug Administration granted orphan drug designation to this compound for the treatment of SCLC, highlighting the need for new therapeutic options for this disease. cancernetwork.com

Similar to its effects in SCLC, this compound also achieved single-agent tumor regressions in non-small-cell lung cancer (NSCLC) preclinical models. businesswire.comcirclepharma.com The conditions for its efficacy mirror those seen in SCLC models, where tumor growth inhibition or regression was observed in tumors with high E2F target and G2M checkpoint pathway scores. businesswire.comcirclepharma.com The activity was also correlated with the expression of E2F1 and ESPL1. businesswire.comcirclepharma.com

Table 1: Biomarker Correlation with this compound Activity in Lung Cancer Models

| Biomarker Profile | Observed Anti-Tumor Effect | Cancer Model Type |

| High E2F Targets & G2M Checkpoint Scores | Tumor Growth Inhibition and/or Regression | SCLC, NSCLC |

| Elevated E2F1 Expression | Correlated with Activity | SCLC, NSCLC |

| Elevated ESPL1 Expression | Correlated with Activity | SCLC, NSCLC |

| Elevated Cyclin B1 Expression | Tumor Growth Inhibition and/or Regression | SCLC, NSCLC |

Source: Data synthesized from preclinical reports. businesswire.comcirclepharma.com

Anti-tumor Activity in Breast Cancer Patient-Derived Xenograft Models

The efficacy of this compound has been evaluated in patient-derived xenograft (PDX) models of breast cancer, which are known to better reflect the heterogeneity of patient tumors. biospace.comcirclepharma.com These studies have shown promising single-agent anti-tumor activity in clinically relevant subtypes. biospace.com

Research presented at the 2024 San Antonio Breast Cancer Symposium detailed the evaluation of this compound in eight breast cancer PDX models, including triple-negative breast cancer (TNBC) and estrogen receptor-positive/human epidermal growth factor receptor 2-negative (ER+/HER2-) subtypes. biospace.comcirclepharma.com The compound showed notable activity in models of TNBC and in ER+/HER2- breast cancer that had developed resistance to prior CDK4/6 inhibitor therapy. biospace.com This activity was correlated with the expression of E2F1 and separase (ESPL1). biospace.com In sensitive PDX models, treatment with the compound led to an increase in the phosphorylation of separase. biospace.com For instance, in vivo testing was conducted on specific models such as PDX098 (a TNBC model) and PDX474.7 (an ER+/HER2- model), which were selected based on their varied E2F targets and G2M checkpoint hallmark scores. circlepharma.com

Table 2: Preclinical Activity of this compound in Breast Cancer PDX Models

| Model Type | Subtype | Key Finding | Associated Biomarkers |

| Patient-Derived Xenograft (PDX) | Triple-Negative Breast Cancer (TNBC) | Single-Agent Anti-tumor Activity | E2F1, ESPL1 |

| Patient-Derived Xenograft (PDX) | ER+/HER2- (Post-CDK4/6i Therapy) | Single-Agent Anti-tumor Activity | E2F1, ESPL1 |

| Sensitive PDX Models | TNBC, ER+/HER2- | Increased Phosphorylation of Separase | Separase (ESPL1) |

Source: Data from preclinical studies on breast cancer PDX models. biospace.comcirclepharma.com

Assessment of Tumor Growth Inhibition and Regression in Preclinical Settings

Across multiple preclinical studies, this compound has consistently demonstrated the ability to inhibit tumor growth and cause tumor regressions as a standalone agent. biospace.combusinesswire.com This effect is a direct consequence of its mechanism of action as a dual inhibitor of cyclin A and B. circlepharma.com By binding to the hydrophobic patch of these cyclins, it blocks the interaction with key substrates, such as E2F's interaction with cyclin A and Myt1's interaction with cyclin B1. businesswire.comcirclepharma.com

This disruption leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptotic tumor cell death. circlepharma.com The anti-tumor efficacy, observed as both tumor growth inhibition and regression, has been shown to correlate with the baseline tumor expression levels of specific biomarkers, including E2F1 and ESPL1, providing a potential basis for patient selection in future clinical investigations. businesswire.comcirclepharma.com

Identification of Biological Correlates and Predictive Biomarkers for Cid 78064627 Response

Correlation with E2F1 Expression Levels

A significant correlation has been established between the anti-tumor activity of CID-078 and the expression levels of the E2F transcription factor 1 (E2F1). circlepharma.compatsnap.com E2F1 is a critical substrate of cyclin A, and its activity is essential for the G1/S transition in the cell cycle. businesswire.comcancer.gov Preclinical studies have consistently shown that tumor models with elevated baseline expression of E2F1 are more susceptible to the growth-inhibitory and apoptotic effects of CID-078. circlepharma.compatsnap.com This strong positive correlation suggests that E2F1 expression levels could serve as a robust predictive biomarker for identifying patients who are most likely to respond to CID-078 therapy. businesswire.com The mechanism involves the disruption of the E2F1-cyclin A interaction by CID-078, leading to DNA damage and cell death, particularly in tumors with high E2F activity. patsnap.comcancer.govbioworld.com

Correlation with ESPL1 Expression Levels

The expression of Extra Spindle Pole Bodies Like 1 (ESPL1), a protein more commonly known as Separase, has also been identified as a significant correlate for CID-078 activity. circlepharma.compatsnap.com ESPL1 is a protease crucial for separating sister chromatids during the anaphase stage of mitosis. nih.gov Its overexpression has been linked to several human cancers. nih.gov The efficacy of CID-078 in preclinical models has been shown to correlate with elevated ESPL1 expression. circlepharma.compatsnap.com This association is consistent with the compound's mechanism, as treatment with CID-078 has been observed to increase the phosphorylation of Separase, indicating a disruption of mitotic progression in sensitive cancer models. patsnap.com

Association with High E2F Targets Pathway Scores

The sensitivity to CID-078 is strongly associated with high activity scores for the E2F targets hallmark pathway. circlepharma.com This pathway comprises a collection of genes that are transcriptionally regulated by E2F family members and are fundamental for cell cycle progression. A high E2F targets pathway score is indicative of tumors with a hyperactive E2F signaling axis, a common feature in many aggressive cancers. nih.gov Tumor models, including those for lung and breast cancer, that exhibit high E2F targets pathway scores have demonstrated significant tumor growth inhibition and even regression when treated with CID-078. circlepharma.com

Association with Elevated G2M Checkpoint Hallmark Pathway Scores

A clear association has been demonstrated between CID-078 efficacy and elevated scores in the G2/M checkpoint hallmark pathway. circlepharma.com This pathway governs the transition from the G2 phase to mitosis and ensures the integrity of the genome before cell division. mdpi.com A high G2M checkpoint score often signifies a dysregulated cell cycle and a dependency on this checkpoint for survival, making it a point of vulnerability. mdpi.com Preclinical models with high G2M checkpoint pathway scores have shown marked sensitivity to CID-078, reinforcing the compound's mechanism of action which involves disrupting cyclin B activity and inducing G2/M arrest. patsnap.comcirclepharma.com

Cyclin B1 Expression as a Correlate for CID-78064627 Activity

Elevated expression of Cyclin B1 (CCNB1) is another key biological correlate for the activity of CID-078. circlepharma.com Cyclin B1 is the regulatory partner for CDK1 and is essential for initiating mitosis; its degradation is required to exit mitosis. cancer.gov CID-078 functions as a dual inhibitor, targeting the protein-protein interactions of both cyclin A and cyclin B. patsnap.comcirclepharma.com Consequently, tumor models with elevated levels of Cyclin B1 have shown greater sensitivity to CID-078. circlepharma.com The compound's ability to inhibit the function of the Cyclin B1-CDK1 complex leads to mitotic arrest and apoptosis in cancer cells that are highly dependent on this pathway for proliferation. bioworld.com

| Biomarker | Correlation with CID-78064627 (CID-078) Activity | Relevant Pathway |

| E2F1 Expression | Positive Correlation | E2F Targets Pathway |

| ESPL1 (Separase) Expression | Positive Correlation | Mitotic Progression |

| E2F Targets Pathway Score | Positive Correlation | Cell Cycle Progression (G1/S) |

| G2M Checkpoint Pathway Score | Positive Correlation | Cell Cycle Progression (G2/M) |

| Cyclin B1 Expression | Positive Correlation | G2/M Checkpoint |

Methodological Approaches in Cid 78064627 Preclinical Research

Biochemical and Cellular Assays for Inhibitory Activity

The inhibitory activity of CID 78064627 has been extensively characterized through a variety of biochemical and cellular assays. These studies have been crucial in defining its potency and selectivity against a panel of AGC kinases, which are often dysregulated in various cancers. aacrjournals.orgnih.gov

Biochemical assays have demonstrated that this compound is an ATP-competitive inhibitor, potently targeting several key kinases in the PI3K/AKT/mTOR signaling pathway. cancer.gov The compound's inhibitory concentrations (IC50) against a range of AGC kinases have been determined, highlighting its multi-targeted nature. aacrjournals.orgmedchemexpress.comaxonmedchem.com

| Kinase | IC50 (nM) |

| AKT1 | 38 |

| AKT2 | 402 |

| AKT3 | 50 |

| p70S6K | 8 |

| PKA | 3 |

| ROCKI | 6 |

| ROCKII | 4 |

| SGK3 | 63 |

| RSK1 | 85 |

| This table is interactive. You can sort and filter the data. |

In cellular assays, this compound has demonstrated potent anti-proliferative activity across a panel of human cancer cell lines. The 50% growth inhibition (GI50) values were determined to be in the micromolar range, indicating the compound's ability to impede cancer cell proliferation. aacrjournals.org For instance, GI50 values of 1.5 to 3.8 µmol/L were observed across a selection of cancer cell lines with dysregulated PI3K-AKT-mTOR or RAS-RAF pathways. aacrjournals.org

In Vitro Studies for Cell Cycle Dysregulation

In vitro studies have been instrumental in understanding the impact of this compound on cell cycle progression and apoptosis. Research indicates that the compound's primary effect is the induction of apoptosis rather than direct modulation of cell-cycle genes. nih.gov

Treatment of cancer cells with this compound leads to a concentration and time-dependent induction of apoptosis. aacrjournals.orgnih.gov This pro-apoptotic action is closely correlated with the inhibition of the AKT signaling pathway. aacrjournals.org Gene expression studies have revealed that this compound predominantly affects apoptosis-related genes. nih.gov This is in contrast to some selective AKT inhibitors that primarily modulate cell-cycle genes. nih.gov These findings suggest a distinct mechanism of action for this compound. nih.gov

Preclinical Xenograft and Patient-Derived Xenograft (PDX) Modeling for Efficacy Evaluation

The in vivo antitumor efficacy of this compound has been evaluated using preclinical xenograft and patient-derived xenograft (PDX) models. These models are crucial for assessing a compound's therapeutic potential in a setting that more closely mimics human tumors. nih.govnih.govcriver.com

Studies have demonstrated the antitumor effects of this compound in various mouse xenograft models. aacrjournals.org Efficacy has been shown in models of HER2-positive, PIK3CA-mutant breast cancer (BT474), PTEN-deficient human prostate cancer (PC3), and PTEN-deficient uterine tumors (MES-SA). aacrjournals.orgnih.gov In these models, administration of this compound led to the inhibition of tumor growth and the modulation of key biomarkers within the tumors. aacrjournals.org The compound has also been shown to inhibit PI3K signaling and induce cell death in gastric and prostate cancer models. nih.govaacrjournals.org

| Xenograft Model | Cancer Type | Key Genetic Features | Efficacy Finding |

| BT474 | Breast Cancer | HER2-positive, PIK3CA-mutant | Antitumor efficacy demonstrated |

| PC3 | Prostate Cancer | PTEN-deficient | Antitumor efficacy demonstrated |

| MES-SA | Uterine Cancer | PTEN-deficient | Antitumor efficacy demonstrated |

| HGC27 | Gastric Cancer | Not specified | Significant inhibition of tumor growth |

| This table is interactive. You can sort and filter the data. |

Molecular Profiling Techniques for Biomarker Identification (e.g., Gene Expression Analysis)

Molecular profiling techniques, particularly gene expression analysis, have been employed to identify biomarkers of response and to further elucidate the mechanism of action of this compound. nih.govnih.gov

Gene expression microarray studies were conducted to characterize the molecular effects of the compound. aacrjournals.orgnih.gov These analyses revealed that this compound has a predominant effect on genes involved in apoptosis. nih.gov Furthermore, these studies identified the induction of upstream regulators, such as IRS2 and PIK3IP1, which is indicative of compensatory feedback loops being activated in response to the inhibition of the AGC kinases. nih.gov In a first-in-human study, pharmacodynamic studies included the quantification of p-GSK3β levels in platelet-rich plasma and p-cofilin and p-MLC2 levels in tumor biopsies to serve as biomarkers of drug activity. researchgate.netnih.gov

Future Directions and Unexplored Avenues in Cid 78064627 Preclinical Research

Elucidation of Potential Resistance Mechanisms in Preclinical Models

A primary challenge in Afatinib therapy is the emergence of drug resistance. Preclinical models are instrumental in identifying and understanding these mechanisms, paving the way for strategies to overcome them. While the secondary T790M mutation in EGFR is a well-documented resistance mechanism, research has uncovered a more complex landscape. oncotarget.comamegroups.org

In preclinical lung adenocarcinoma models, distinct and heterogeneous mechanisms of resistance to Afatinib have been identified. aacrjournals.org Studies using resistant cell lines have revealed several key molecular alterations:

Bypass Track Activation: Cancer cells can develop resistance by activating alternative signaling pathways. These include the MET (hepatocyte growth factor receptor), insulin-like growth factor 1 receptor (IGF1R), and HER2 pathways, which provide alternative routes for tumor cell survival and proliferation. oncotarget.comaacrjournals.org Activation of the PI3K/Akt/mTOR pathway is also a significant contributor to acquired resistance. tandfonline.com

KRAS Amplification: Amplification and overexpression of wild-type KRAS have been observed in Afatinib-resistant cells. aacrjournals.org Interestingly, this resistance mechanism was found to be reversible in some preclinical models, with cells regaining sensitivity to Afatinib after a "drug holiday." aacrjournals.org

EGFR Alterations: Beyond the T790M mutation, other changes in the EGFR gene itself can confer resistance. Preclinical studies have reported increased expression of the EGFR protein in resistant cell lines. aacrjournals.org In some cases, a partial loss of the initial activating EGFR mutation has been observed in resistant clones. aacrjournals.org

Downstream Signaling Changes: Activation of Src family kinases and focal adhesion kinase (FAK) has been identified as a contributor to resistance in certain preclinical models. oncotarget.com

These findings from preclinical models underscore that Afatinib resistance is multifaceted and can arise from a variety of genetic and signaling adaptations within the tumor cells.

| Resistance Mechanism | Description | Preclinical Model System | Key Findings |

| Secondary EGFR Mutation | The T790M "gatekeeper" mutation in exon 20 of the EGFR gene reduces the binding affinity of Afatinib. oncotarget.comamegroups.org | Lung adenocarcinoma cell lines (e.g., PC-9) and xenograft models. oncotarget.com | The T790M mutation is a common mechanism of acquired resistance to EGFR inhibitors, including Afatinib. oncotarget.com |

| Bypass Pathway Activation | Upregulation of alternative signaling pathways (e.g., MET, IGF1R, HER2, PI3K/Akt) that circumvent the need for EGFR signaling. oncotarget.comaacrjournals.orgtandfonline.com | Lung and pancreatic cancer cell lines. aacrjournals.orgtandfonline.com | Activation of IGF1R signaling can induce resistance to Afatinib through both PI3K-AKT and MAPK pathways. oncotarget.com |

| KRAS Amplification | Increased copy number and expression of the KRAS gene, a downstream effector in the EGFR pathway. aacrjournals.org | Lung adenocarcinoma cell lines (PC-9AFR1). aacrjournals.org | Resistance was reversible, with cells resensitized to Afatinib after drug withdrawal. aacrjournals.org |

| EGFR Amplification | Increased copy number of the EGFR gene itself. amegroups.orgresearchgate.net | Mouse models of TKI-naïve EGFR L858R-induced lung adenocarcinoma. researchgate.net | EGFR amplification was associated with resistance to the combination of Afatinib and Cetuximab. amegroups.orgresearchgate.net |

Investigation of Synergistic Therapeutic Strategies in Preclinical Combinations

To enhance efficacy and counteract resistance, preclinical research is actively exploring synergistic combinations of Afatinib with other therapeutic agents. The rationale is to target multiple nodes in cancer signaling networks simultaneously. tandfonline.com

Promising preclinical results have emerged from combining Afatinib with:

Other ErbB Inhibitors: Dual targeting of the ErbB pathway using Afatinib in combination with EGFR-targeted monoclonal antibodies, such as Cetuximab or Panitumumab, has shown synergistic activity. tandfonline.com This combination has demonstrated the ability to overcome T790M-mediated resistance in preclinical models by inducing the degradation of the EGFR protein. amegroups.orgresearchgate.netcancernetwork.com

Inhibitors of Downstream Pathways: Since resistance can be mediated by downstream signaling, combining Afatinib with inhibitors of the PI3K/Akt/mTOR or Ras/Raf/MEK/ERK pathways is a logical strategy. tandfonline.com For instance, the dual PI3K/mTOR inhibitor PI-103 showed synergistic inhibitory activity with Afatinib in NSCLC cell lines. tandfonline.com

Inhibitors of Other Receptor Tyrosine Kinases: Combining Afatinib with inhibitors of other growth factor receptors, such as VEGFR or IGF-1R, is being investigated. tandfonline.com The combination of Afatinib with NVP-AEW541, an IGF-1R inhibitor, resulted in synergistic growth inhibition in pancreatic cancer cell line models. tandfonline.com Similarly, combining Afatinib with the Src inhibitor Dasatinib demonstrated synergistic effects against gefitinib-resistant NSCLC cells. oncotarget.com

Chemotherapeutic Agents: The sequence of administration appears crucial when combining Afatinib with traditional chemotherapy. Preclinical studies in head and neck squamous cell carcinoma (HNSCC) and nasopharyngeal cancer models have explored combinations with drugs like Cisplatin and Gemcitabine, suggesting that specific sequences can enhance antitumor activity. dovepress.comfrontiersin.org

| Combination Partner | Rationale | Preclinical Model | Observed Effect |

| Cetuximab (EGFR mAb) | Dual EGFR blockade to overcome resistance. amegroups.orgtandfonline.com | T790M-mutant lung cancer xenografts. amegroups.org | Dramatic tumor shrinkage and degradation of EGFR protein. amegroups.org |

| PI3K/mTOR inhibitors (e.g., PI-103) | Blockade of a key downstream survival pathway implicated in resistance. tandfonline.com | NSCLC cell lines. tandfonline.com | Synergistic inhibitory activity. tandfonline.com |

| IGF-1R inhibitors (e.g., NVP-AEW541) | Targeting a bypass signaling pathway. tandfonline.com | Pancreatic cancer cell lines. tandfonline.com | Synergistic growth inhibition. tandfonline.com |

| Src inhibitors (e.g., Dasatinib) | Targeting a non-receptor tyrosine kinase involved in resistance and downstream signaling. oncotarget.com | Gefitinib-resistant NSCLC cells. oncotarget.com | Synergistic effect, reversing resistance. oncotarget.com |

| Cisplatin (Chemotherapy) | Enhance cytotoxic effect. frontiersin.org | HNSCC cell lines. frontiersin.org | Increased growth-inhibiting effect; sequence of administration is important. frontiersin.org |

Expansion of Preclinical Studies to Other Oncological Indications

While initially developed with a focus on NSCLC, the mechanism of Afatinib—inhibiting the entire ErbB family of receptors (EGFR, HER2, and HER4)—provides a strong rationale for its investigation in other cancers where this pathway is dysregulated. nih.govnih.gov

Preclinical studies have demonstrated the potential of Afatinib in a variety of other malignancies:

Head and Neck Squamous Cell Carcinoma (HNSCC): Aberrant EGFR signaling is common in HNSCC. Preclinical studies have shown that Afatinib, alone or in combination with chemotherapy or radiation, has antiproliferative effects in HNSCC cell lines, including those resistant to Cetuximab. frontiersin.org

Colorectal Cancer (CRC): Despite the limited clinical activity observed so far, preclinical studies in CRC model systems have reported promising results for Afatinib, both as a monotherapy and in combination therapies. nih.gov

Breast Cancer: Afatinib has shown inhibitory effects on the growth of breast cancer cells in preclinical settings, particularly those with HER2 abnormalities. nih.gov

Pancreatic and Gastric Cancers: Preclinical models have indicated that Afatinib can inhibit cell growth and induce apoptosis in pancreatic cancer cells. nih.gov In both pancreatic and gastric cancer models, combination strategies appear more promising than monotherapy. dovepress.com

Esophageal Squamous Cell Carcinoma (ESCC): Preclinical data have indicated promising antitumor activity for Afatinib in ESCC models, especially those with EGFR overexpression. researchgate.net

These studies highlight the broad potential of Afatinib and encourage further preclinical and clinical exploration in oncological indications beyond NSCLC. nih.gov

Development of Advanced Predictive Biomarkers for Response in Preclinical Settings

To move towards a more personalized application of Afatinib, the development of robust predictive biomarkers is crucial. crownbio.comnih.gov Preclinical research is the primary setting for the discovery and initial validation of these biomarkers, which can help identify patients most likely to benefit from treatment. crownbio.com

Beyond the established EGFR mutations, preclinical studies are investigating more advanced and nuanced biomarkers:

Gene Expression and Amplification: In preclinical ESCC models, EGFR overexpression was identified as a potential predictive biomarker for Afatinib efficacy. researchgate.net Similarly, for HNSCC, preclinical data provide a rationale for investigating EGFR amplification as a predictive marker. nih.gov

Co-occurring Mutations: The mutational status of other genes, such as TP53, is being explored. In ESCC, preclinical rationale suggests that the type of TP53 mutation (disruptive vs. non-disruptive) could influence the response to Afatinib. sci-hub.se

Transcriptomic Signatures: Pre-treatment transcriptome analysis of ESCC preclinical models revealed that the expression level of neurotrophic receptor tyrosine kinase 2 (NTRK2) was negatively associated with Afatinib sensitivity, suggesting it could serve as a novel predictive biomarker independent of EGFR expression. researchgate.net Knocking down NTRK2 in these models sensitized the cancer cells to Afatinib. researchgate.net

Biomarkers for Combination Therapies: For synergistic drug combinations, specific biomarkers may be needed. In studies combining Afatinib and Dasatinib, the expression levels of Src, Stat3, and MAPK were suggested as potential biomarkers to predict a synergistic response in gefitinib-resistant NSCLC cells. oncotarget.com

The integration of multi-omics data from highly characterized preclinical models, such as patient-derived xenografts and organoids, will be essential for discovering and validating the next generation of predictive biomarkers for Afatinib therapy. crownbio.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.